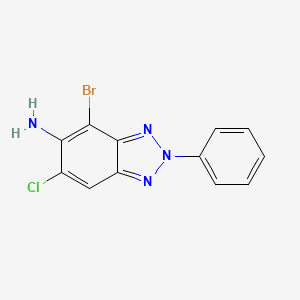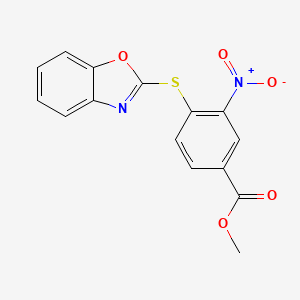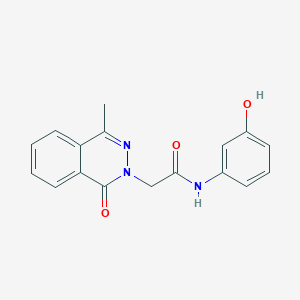![molecular formula C19H24N6O2 B5520182 (1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)
(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is related to a class of substances that involve diazabicyclo[3.3.1]nonanes and their derivatives, which have been studied for various applications including medicinal chemistry.
Synthesis Analysis
- Synthesis of related compounds involves the preparation of 1-carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. These compounds are characterized by 1H and 13C NMR data (Vijayakumar & Sundaravadivelu, 2005).
Molecular Structure Analysis
- The molecular structure of related compounds, like N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, shows a preference for twin-chair conformation with partial flattening at amide nitrogen end, as determined by NMR spectral data and X-ray crystal structure analysis (Ponnuswamy et al., 2016).
Chemical Reactions and Properties
- The chemical reactivity and properties of diazabicyclo[3.3.1]nonanes derivatives involve interactions with different functional groups, leading to various chemical transformations and structural conformations. For example, the presence of acetyl and propionyl groups in thiadiazole derivatives of these compounds indicates significant antimicrobial activity (Rani, Ramachandran, & Kabilan, 2010).
Physical Properties Analysis
- The physical properties of these compounds can be deduced from their structural conformations, as seen in the twin-chair conformations and chair and boat conformation of cyclohexane and piperidine rings, respectively, which are significant in determining their physicochemical characteristics (Weber et al., 2001).
Chemical Properties Analysis
- The chemical properties of these compounds, particularly their interactions with various receptors and their potential biological activities, are influenced by the nature of substituents attached to the diazabicyclo[3.3.1]nonane scaffold. For instance, the hydrogen bond acceptor systems play a significant role in determining the subtype selectivity and affinity for receptors (Eibl et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into similar compounds focuses on the synthesis of nitrogen and sulfur-containing spiro heterocycles, which have been characterized using various analytical techniques including IR, NMR, and X-ray diffraction. These compounds, due to their structural complexity, are of interest for their unique chemical properties and potential for further functionalization (Rani, Ramachandran, & Kabilan, 2010).
Antimicrobial Properties
Some derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential as templates for the development of new antimicrobial agents. The activity has been attributed to specific structural features, such as the presence of electron-withdrawing groups enhancing the compounds' efficacy against certain microorganisms (Rani, Ramachandran, & Kabilan, 2010).
Biological Receptor Interactions
The 3,7-diazabicyclo[3.3.1]nonane scaffold, which is structurally related to the compound , has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Modifications to this scaffold, such as implementing a carboxamide motif displaying a hydrogen bond acceptor functionality, have resulted in compounds with higher affinities and selectivity for α4β2(∗) nAChRs. This indicates the potential of such compounds in the development of selective ligands for neurological targets (Eibl et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-2-9-24-17-8-5-15(19(24)27)11-23(12-17)18(26)10-14-3-6-16(7-4-14)25-13-20-21-22-25/h3-4,6-7,13,15,17H,2,5,8-12H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAKXIRDSRDPSM-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)
![5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520176.png)
![9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520188.png)

![4-chloro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5520201.png)
![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)